![molecular formula C11H8ClN3O2 B1394308 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-39-9](/img/structure/B1394308.png)

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid

Übersicht

Beschreibung

“4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is a synthesized compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.656 . It is also known as 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” has been reported in the literature. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .

Molecular Structure Analysis

The molecular structure of “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” consists of a benzoic acid moiety linked to a 2-chloropyrimidin-4-yl group via an amino bridge . The InChI code for this compound is 1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) .

Physical And Chemical Properties Analysis

The compound “4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 493.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm³, a polar surface area of 75 Ų, and a molar volume of 166.4

Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrimidines, including 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

- Methods of Application : The synthesis of polysubstituted pyrimidines was reported from the related 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction .

- Results : The target pyrimidines were assessed for their ability to suppress the in vitro PGE 2 generation from COX enzymes in C57BL6 mouse peritoneal cells .

-

Pharmacological Applications

- Field : Pharmacology

- Application Summary : Diazine alkaloids, including pyrimidines, are known to exhibit a wide range of pharmacological effects . These effects include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pharmacological effect being studied .

- Results : The results or outcomes obtained would also depend on the specific pharmacological effect being studied .

-

Synthesis of Pharmacologically Active Decorated Diazines

- Field : Organic Chemistry

- Application Summary : Pyrimidine derivatives are used in the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . They are also crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .

- Methods of Application : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : The synthetic methodologies served molecules with improved druglikeness and ADME-Tox properties .

-

Biological Potential of Pyrimidine Derivatives

- Field : Biological Chemistry

- Application Summary : Pyrimidine derivatives have a wide range of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant, etc .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results : The results or outcomes obtained would also depend on the specific biological activity being studied .

-

Synthesis of Pharmacologically Active Decorated Diazines

- Field : Organic Chemistry

- Application Summary : Pyrimidine derivatives are used in the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . They are also crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .

- Methods of Application : The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results : The synthetic methodologies served molecules with improved druglikeness and ADME-Tox properties .

-

Biological Potential of Pyrimidine Derivatives

- Field : Biological Chemistry

- Application Summary : Pyrimidine derivatives have a wide range of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, antioxidant, etc .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results : The results or outcomes obtained would also depend on the specific biological activity being studied .

Eigenschaften

IUPAC Name |

4-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTZEQHGXWHKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

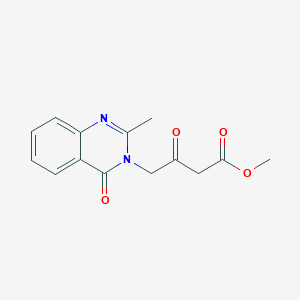

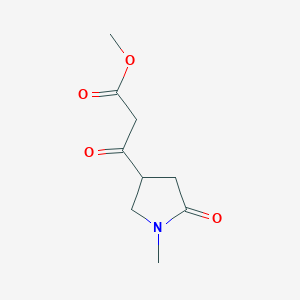

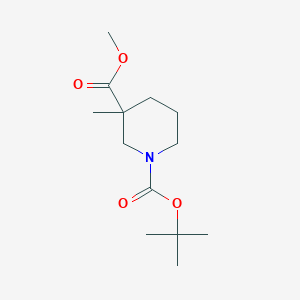

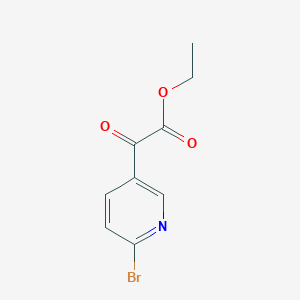

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)

![(3S,8aS)-3-propylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1394229.png)

![Sodium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394232.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)

![Sodium (2R)-2,3-bis{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B1394238.png)

![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)